

Application Note: Quantification of Pilocarpine in Tablets by HPLC-DAD

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Compound of Interest		
Compound Name:	Pilocarpine	
Cat. No.:	B147212	Get Quote

Introduction

Pilocarpine is a parasympathomimetic alkaloid derived from the leaves of Pilocarpus species. It is primarily used in the treatment of glaucoma and xerostomia (dry mouth). Accurate quantification of **pilocarpine** in pharmaceutical tablet formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used analytical technique for this purpose, offering high specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantification of **pilocarpine** in tablets using a validated HPLC-DAD method. The method is also capable of separating **pilocarpine** from its potential degradation products, such as iso**pilocarpine**, pilocarpic acid, and isopilocarpic acid.[1][2][3][4]

Experimental Workflow

The overall experimental workflow for the quantification of **pilocarpine** in tablets is depicted in the following diagram:





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Caption: Experimental workflow for **pilocarpine** quantification.

Materials and Methods Instrumentation

- High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
- Analytical balance (0.01 mg readability)
- Ultrasonic bath
- pH meter
- · Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Chemicals and Reagents

- Pilocarpine hydrochloride reference standard (USP or equivalent)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Triethylamine (analytical grade)
- Deionized water (18.2 MΩ·cm)
- Pilocarpine tablets (sample)

Experimental Protocols Chromatographic Conditions

A validated reversed-phase HPLC method is employed for the analysis.[5]

Parameter	Condition	
Column	C18 (250 mm x 4.6 mm, 5 μm) or Cyanopropyl (e.g., 250 mm x 4.6 mm, 5 μm)	
Mobile Phase	Isocratic elution with a mixture of Acetonitrile and 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.3 with phosphoric acid) in a ratio of 60:40 (v/v). An alternative mobile phase can be a buffer solution of acidified water, phosphoric acid, and triethylamine mixed with methanol.	
Flow Rate	1.0 mL/min	
Column Temperature	50 °C	
Injection Volume	20 μL	
Detection Wavelength	215 nm	
Run Time	Approximately 10 minutes	

Standard Solution Preparation



- Stock Standard Solution (e.g., 100 μg/mL): Accurately weigh about 10 mg of **pilocarpine** hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 5 μg/mL to 50 μg/mL.

Sample Solution Preparation

- Tablet Powder Preparation: Weigh and finely powder not fewer than 20 tablets.
- Sample Stock Solution: Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.
- Extraction: Add approximately 70 mL of the mobile phase to the flask and sonicate for 15 minutes to ensure complete dissolution of the **pilocarpine**.
- Dilution and Filtration: Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase. Mix well and filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2). The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation: Summary of Validation Parameters



Validation Parameter	Acceptance Criteria	Typical Result
Specificity	The peak for pilocarpine should be well-resolved from any degradation products and excipients.	Peak purity index > 0.999. No interference from placebo.
Linearity (r²)	≥ 0.999	0.9999
Range	Typically 80% to 120% of the test concentration.	5 - 50 μg/mL
Accuracy (% Recovery)	98.0% - 102.0%	99.5% ± 1.5%
Precision (RSD%)		
- Repeatability (Intra-day)	≤ 2.0%	< 1.0%
- Intermediate Precision (Interday)	≤ 2.0%	< 1.5%
Robustness	No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).	The method is robust within the tested parameter variations.

Data Analysis and Quantification

- System Suitability: Before starting the analysis, inject a standard solution (e.g., 25 μg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
- Calibration Curve: Inject the working standard solutions in duplicate and plot a calibration curve of the average peak area versus the concentration of **pilocarpine**.
- Quantification of Pilocarpine in Tablets: Inject the prepared sample solution. The
 concentration of pilocarpine in the sample is determined using the linear regression
 equation from the calibration curve. The amount of pilocarpine per tablet is then calculated
 based on the sample weight and dilution factor.



Conclusion

The described HPLC-DAD method provides a reliable, accurate, and precise means for the quantification of **pilocarpine** in tablet dosage forms. The method is specific and robust for routine quality control analysis in the pharmaceutical industry. The validation data demonstrates that the method is fit for its intended purpose, adhering to regulatory requirements.

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